methyl {5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Description
Synthesis Analysis
The synthesis of related thiazolidinone acetate derivatives involves cyclocondensation reactions, showcasing the versatility and efficiency of synthesizing iminothiazolidin-4-one derivatives. For example, a series of new iminothiazolidin-4-one acetate derivatives was synthesized and evaluated for their potential as inhibitors, demonstrating the synthetic approach to such compounds (Sher Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. These analyses provide insights into the molecular geometry, confirming the structural integrity and theoretical predictions of these compounds (Sher Ali et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential as building blocks for more complex molecules. For instance, the addition reaction of o-aminobenzenethiol to thiazolidones has been explored, leading to the formation of adducts and further derivatives with potential fungicidal activity (H. Nagase, 1974).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are often determined through experimental methods and contribute to the understanding of the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are essential for the development of therapeutics. Thiazolidinone derivatives have shown a range of activities, such as inhibitory effects on enzymes, which are attributed to their chemical structure and properties (Sher Ali et al., 2012).
properties
IUPAC Name |
methyl 2-[(5E)-5-[[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO7S/c1-23-13(19)7-18-15(21)12(26-16(18)22)6-9-5-10(17)3-4-11(9)25-8-14(20)24-2/h3-6H,7-8H2,1-2H3/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYZNDXGLJCRS-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {(5E)-5-[5-bromo-2-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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